molecular formula C16H20ClNO3S B2386931 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-00-6

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2386931
CAS RN: 1705483-00-6
M. Wt: 341.85
InChI Key: NBVXSYAMDCRYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation . JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation .

Result of Action

In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity . Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . Japt provides a promising low-frequency and low-dose ad treatment method . The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD .

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXSYAMDCRYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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